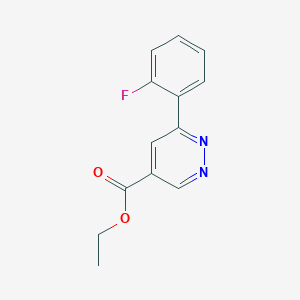

Ethyl 6-(2-fluorophenyl)pyridazine-4-carboxylate

Descripción

Propiedades

IUPAC Name |

ethyl 6-(2-fluorophenyl)pyridazine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O2/c1-2-18-13(17)9-7-12(16-15-8-9)10-5-3-4-6-11(10)14/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSOJTYWDLOJPML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN=C1)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Actividad Biológica

Ethyl 6-(2-fluorophenyl)pyridazine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Ethyl 6-(2-fluorophenyl)pyridazine-4-carboxylate belongs to a class of pyridazine derivatives that have been explored for their anticancer properties. The presence of the fluorine atom in the phenyl ring is believed to enhance the compound's lipophilicity and bioavailability, which are crucial for its therapeutic efficacy.

Research indicates that compounds similar to ethyl 6-(2-fluorophenyl)pyridazine-4-carboxylate can inhibit various signaling pathways involved in tumorigenesis. Notably, they may affect:

- Phosphatidylinositol 3-kinase (PI3K) Pathway: Inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells.

- VEGF Receptor Kinase: Some pyridazine derivatives have demonstrated significant cytotoxic activity against cancer cell lines by targeting VEGF receptors, which are critical for tumor angiogenesis .

3. Structure-Activity Relationship (SAR)

The biological activity of ethyl 6-(2-fluorophenyl)pyridazine-4-carboxylate is influenced by its structural features. A comparative analysis with related compounds reveals:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 6-(2-fluorophenyl)pyridazine-4-carboxylate | Fluorinated phenyl group | Anticancer activity |

| Ethyl 6-bromo-pyridazine-4-carboxylate | Bromine substitution | Moderate anticancer properties |

| Ethyl 6-(trifluoromethyl)pyridazine-4-carboxylate | Trifluoromethyl group | Enhanced biological activity |

The fluorine substitution at the 2-position of the phenyl ring is particularly noteworthy, as it has been associated with improved interaction profiles with target enzymes and receptors .

4.1 In Vitro Studies

In vitro studies have shown that ethyl 6-(2-fluorophenyl)pyridazine-4-carboxylate exhibits significant cytotoxicity against various cancer cell lines, including:

- HCT-116 (Colon Cancer): The compound demonstrated an IC50 value comparable to established chemotherapeutics, indicating its potential as a therapeutic agent .

- MCF-7 (Breast Cancer): It showed promising results with significant inhibition percentages against this cell line, comparable to imatinib, a standard treatment .

4.2 In Vivo Studies

Preliminary in vivo studies have indicated that derivatives of pyridazine compounds can effectively inhibit tumor growth in xenograft models. For instance, compounds structurally related to ethyl 6-(2-fluorophenyl)pyridazine-4-carboxylate have shown:

- Tumor growth inhibition rates exceeding those of traditional therapies.

- Potential mechanisms involving apoptosis induction through mitochondrial pathways .

5. Conclusion

Ethyl 6-(2-fluorophenyl)pyridazine-4-carboxylate represents a promising candidate in anticancer drug development due to its significant biological activity and favorable SAR characteristics. Ongoing research is essential to fully elucidate its pharmacological profile and therapeutic potential.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Pyridazine-Based Analogs

Ethyl 6-(p-Tolyl)Pyridazine-4-Carboxylate (CAS 2097963-81-8)

- Structure : Differs by substituting the 2-fluorophenyl group with a p-tolyl (methyl-substituted phenyl) group.

- Molecular Weight : 242.27 g/mol (vs. ~262.26 g/mol for the fluorinated analog) .

- Methyl substitution increases steric bulk but may improve metabolic stability compared to fluorine.

Ethyl 3-Chloro-6-(4-Chlorophenyl)Pyridazine-4-Carboxylate

- Structure : Features a chlorine atom at the 3-position of the pyridazine ring and a 4-chlorophenyl group at the 6-position .

- Key Differences :

- Chlorine’s larger atomic radius and lower electronegativity compared to fluorine alter electronic effects and steric interactions.

- The para-substituted chlorine on the phenyl ring may influence binding affinity differently than the ortho-fluorine in the target compound.

Ethyl 6-Oxo-4-(Trifluoromethyl)-1-[3-(Trifluoromethyl)Phenyl]-1,6-Dihydropyridazine-3-Carboxylate

- Structure : Contains a trifluoromethyl group on both the pyridazine ring and the phenyl substituent .

- Key Differences: Trifluoromethyl groups significantly enhance lipophilicity and metabolic resistance. The oxidized pyridazine (6-oxo) introduces hydrogen-bonding capabilities absent in the non-oxidized target compound.

Heterocyclic Systems with 2-Fluorophenyl Substituents

Benzoimidazodiazepine Derivatives

- Example : Ethyl (R)-6-(2-fluorophenyl)-4-methyl-8-((triisopropylsilyl)ethynyl)-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate .

- Key Differences: The benzoimidazodiazepine core introduces a fused bicyclic system, expanding π-orbital conjugation and rigidity.

Dihydropyrimidine Derivatives

- Example : Ethyl 6-(2-fluorophenyl)-4-hydroxy-2-sulfanylidene-4-trifluoromethyl-1,3-diazinane-5-carboxylate .

- Crystal Structure :

- Adopts a sofa conformation with a dihedral angle of 70.92° between the 2-fluorophenyl ring and the dihydropyrimidine core.

- Stabilized by intramolecular O–H···O and intermolecular N–H···S hydrogen bonds.

- Biological Relevance : Acts as a calcium channel blocker and mitotic kinesin inhibitor .

Structural and Functional Analysis

Substituent Effects

Crystal Packing and Hydrogen Bonding

- Pyridazine vs. Dihydropyrimidine: Pyridazines (aromatic) favor planar stacking via π-π interactions, while dihydropyrimidines adopt non-planar conformations (e.g., sofa) due to saturated bonds . Fluorine in 2-fluorophenyl engages in C–F···F–C or C–F···H–C interactions, stabilizing crystal lattices .

Métodos De Preparación

One-Pot Three-Component Synthesis via β-Ketoester and Arylglyoxal Condensation in Water

A robust and efficient method for synthesizing ethyl 6-aryl-pyridazine-4-carboxylates, including the 2-fluorophenyl derivative, involves a one-pot, three-component reaction of β-ketoesters (such as ethyl acetoacetate or ethyl butyrylacetate), arylglyoxals, and hydrazine hydrate in aqueous media at room temperature.

Procedure Summary:

- Reactants:

- β-Ketoester: Ethyl butyrylacetate or ethyl acetoacetate (1 mmol)

- Arylglyoxal: 2-fluorophenylglyoxal (1 mmol)

- Hydrazine hydrate: Excess (typically 5 mmol)

- Solvent: Water (5 mL)

- Conditions:

- Room temperature (20-25 °C)

- Stirring for 20-35 minutes

- Workup:

- Precipitate formed is filtered and washed with water

- Crude product purified by recrystallization from ethanol

- The reaction yields ethyl 6-(2-fluorophenyl)-3-propylpyridazine-4-carboxylate in good yields (~70-97%) depending on the substrate and conditions.

- The enolate form of the β-ketoester attacks the aldehyde carbonyl of the arylglyoxal preferentially, forming a 3-hydroxy-1,4-dicarbonyl intermediate.

- Subsequent condensation with hydrazine leads to cyclization and dehydration, producing the pyridazine ring system regioselectively at the 6-position with the aryl substituent.

Synthesis of Arylglyoxals as Key Precursors

Arylglyoxals, including 2-fluorophenylglyoxal, are typically prepared from commercially available acetophenones via oxidation with selenium dioxide (SeO2).

| Starting Material | Reagent | Product (Arylglyoxal) |

|---|---|---|

| 2-Fluoroacetophenone | SeO2 | 2-Fluorophenylglyoxal |

This step is crucial as the arylglyoxal serves as the electrophilic component in the multicomponent synthesis.

Alternative Synthetic Routes and Functional Group Transformations

While the one-pot synthesis is the primary method, other approaches involve multistep syntheses starting from pyridazine or pyridine derivatives, including:

- Esterification of nicotinic acid derivatives, followed by oxidation and nucleophilic substitution steps to introduce fluorophenyl groups.

- Functionalization of tetrahydropyridine carboxylic acid esters through reactions with hydroxylamine hydrochloride and subsequent transformations to yield aminopicolinates, which can be further elaborated to pyridazine derivatives.

- Alkylation and methylation reactions on substituted dihydropyrimidines, which share structural similarities with pyridazines, though these are less direct routes for ethyl 6-(2-fluorophenyl)pyridazine-4-carboxylate.

Summary Table of Preparation Methods

Research Findings and Advantages

- Regioselectivity: The one-pot method selectively produces 6-aryl substituted pyridazines without evidence of 5-aryl isomers, attributed to the nucleophilic attack preference on the aldehyde carbonyl of arylglyoxals.

- Green Chemistry Aspect: Using water as the solvent and room temperature conditions aligns with green chemistry principles, reducing hazardous waste and energy consumption.

- Simplicity and Efficiency: The one-pot approach minimizes purification steps and uses readily available starting materials, making it suitable for combinatorial synthesis and potential scale-up.

- Versatility: This method accommodates various aryl substituents, including electron-withdrawing groups like fluorine, enabling structural diversity for pharmaceutical lead development.

Q & A

Basic Question: What are the standard synthetic methodologies for Ethyl 6-(2-fluorophenyl)pyridazine-4-carboxylate, and how are reaction conditions optimized?

Answer:

The compound is typically synthesized via a one-pot cyclocondensation reaction. A representative method involves refluxing 2-fluorobenzaldehyde , ethyl 4,4,4-trifluoroacetoacetate , and thiourea in ethanol with concentrated HCl as a catalyst for 6 hours . Key parameters for optimization include:

- Catalyst choice : HCl accelerates imine formation and cyclization.

- Solvent : Ethanol balances solubility and reflux temperature (~78°C).

- Stoichiometry : Excess thiourea (1.5 eq) ensures complete conversion.

- Monitoring : TLC (hexane:ethyl acetate = 3:1) tracks reaction progress.

Post-synthesis, the product is precipitated in ice water and purified via recrystallization (ethanol/water). Yield: ~65–70% .

Basic Question: How is the crystal structure of this compound determined, and what software tools are essential for data refinement?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

- Data collection : Bruker SMART APEX CCD detector, Mo-Kα radiation (λ = 0.71073 Å), 100 K .

- Structure solution : SHELXT (direct methods) for phase determination .

- Refinement : SHELXL for least-squares refinement against , with anisotropic displacement parameters for non-H atoms .

- Validation : WinGX suite for symmetry checks and ORTEP for visualization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.